(3-Chloropyrazin-2-yl)methanol
Overview
Description
(3-Chloropyrazin-2-yl)methanol: is a chemical compound with the molecular formula C5H5ClN2O . It is a derivative of pyrazine, featuring a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position
Mechanism of Action
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.04 according to iLOGP and -0.11 according to XLOGP3 . These properties could impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chloropyrazin-2-yl)methanol. For instance, the compound’s storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s stability and activity. Other factors, such as pH and the presence of other compounds, could also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropyrazin-2-yl)methanol . One common method is the reaction of pyrazine with chloroform in the presence of a strong base, such as sodium hydroxide, to form the chlorinated intermediate. Subsequent reaction with formaldehyde and a reducing agent, such as sodium cyanoborohydride, yields the final product.
Industrial Production Methods: In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(3-Chloropyrazin-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a corresponding amine derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Various nucleophiles and bases can be employed for substitution reactions.
Major Products Formed:
Oxidation : Oxidation: 3-Chloropyrazine-2-carboxylic acid
Reduction: 3-Chloropyrazin-2-ylamine
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
(3-Chloropyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to investigate cellular processes.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Chloropyrazine
2-Methylpyrazine
3-Methylpyrazine
4-Methylpyrazine
Properties
IUPAC Name |
(3-chloropyrazin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTVRJQDIXLFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653998 | |
Record name | (3-Chloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-32-9 | |
Record name | (3-Chloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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